N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine
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Overview
Description
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine: is a complex organic compound characterized by the presence of six 2-methylphenyl groups attached to a benzene-1,3,5-triamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene-1,3,5-triamine Core: This can be achieved through nitration of benzene followed by reduction to form benzene-1,3,5-triamine.
Attachment of 2-Methylphenyl Groups: The 2-methylphenyl groups are introduced through a series of substitution reactions, often using reagents such as 2-methylphenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl~2~) or bromine (Br~2~) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic rings can participate in π-π interactions, affecting the behavior of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-(tert-butyl)phenyl)benzene-1,3,5-triamine
- N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(pyridin-4-yl)benzene-1,3,5-triamine
Uniqueness
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(2-methylphenyl)benzene-1,3,5-triamine is unique due to the presence of 2-methylphenyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
573968-20-4 |
---|---|
Molecular Formula |
C48H45N3 |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis(2-methylphenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C48H45N3/c1-34-19-7-13-25-43(34)49(44-26-14-8-20-35(44)2)40-31-41(50(45-27-15-9-21-36(45)3)46-28-16-10-22-37(46)4)33-42(32-40)51(47-29-17-11-23-38(47)5)48-30-18-12-24-39(48)6/h7-33H,1-6H3 |
InChI Key |
JOYPABPPYXQDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C3=CC(=CC(=C3)N(C4=CC=CC=C4C)C5=CC=CC=C5C)N(C6=CC=CC=C6C)C7=CC=CC=C7C |
Origin of Product |
United States |
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